Imidazolyl Ethanamide Pentandioic Acid: A Technical Guide on its Antiviral Properties
Imidazolyl Ethanamide Pentandioic Acid: A Technical Guide on its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolyl ethanamide pentandioic acid (IEPA), also known as Ingavirin® or Vitaglutam, is an antiviral agent developed and used in Russia for the treatment and prophylaxis of influenza and other acute respiratory viral infections (ARVIs).[1] It is an orally bioavailable small molecule with a multifaceted mechanism of action that distinguishes it from many other antiviral drugs.[1] This technical guide provides a comprehensive overview of the antiviral properties of IEPA, focusing on its mechanism of action, preclinical data, and available clinical findings. The information is intended for researchers, scientists, and professionals involved in the discovery and development of novel antiviral therapeutics.
Mechanism of Action
Imidazolyl ethanamide pentandioic acid exerts its antiviral effects through a dual mechanism that involves both modulation of the host's innate immune response and direct interference with a key viral process.
Modulation of the Interferon Signaling Pathway
Unlike direct interferon inducers, IEPA enhances the cellular antiviral state by sensitizing the interferon system. The influenza virus, particularly through its NS1 protein, is known to suppress the host's interferon (IFN) response to evade immune clearance. IEPA counteracts this by:
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Enhancing Interferon Receptor Synthesis: It promotes the synthesis of interferon-α/β receptors (IFNAR).[2][3]
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Increasing Sensitivity to Interferon: By upregulating IFNAR, IEPA increases the cell's sensitivity to endogenous interferon signaling.[2][3]
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Promoting Antiviral Effector Proteins: This enhanced signaling leads to the increased production of crucial antiviral effector proteins, including Protein Kinase R (PKR) and Myxovirus resistance protein A (MxA), which play vital roles in inhibiting viral replication.[2][3]
Inhibition of Viral Nucleoprotein (NP) Nuclear Import
A key step in the replication cycle of the influenza virus is the import of its nucleoprotein (NP) into the host cell nucleus. The viral RNA genome, in the form of ribonucleoprotein complexes (RNPs), is transported to the nucleus for transcription and replication. IEPA has been shown to interfere with this process. Studies have indicated that IEPA can impair the biogenesis of the influenza virus NP and retard the migration of newly synthesized NP from the cytoplasm into the nucleus.[4][5] This action directly inhibits the formation of new viral RNPs, thereby halting viral replication.[1]
Preclinical Antiviral Activity
In Vitro Studies
Detailed quantitative data from standardized in vitro antiviral assays, such as the determination of IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for imidazolyl ethanamide pentandioic acid against various influenza virus strains, are not extensively reported in publicly available English-language literature. One study noted that IEPA did not show significant antiviral activity in cell culture at non-toxic concentrations up to 200 μg/ml.[6] However, other reports suggest a dose-dependent reduction in virus-induced cytopathic effects.
| Parameter | Cell Line | Virus | Observed Effect | Concentration/Dose | Reference |
| Cytopathic Effect (CPE) Reduction | Not Specified | Influenza A (H1N1) | 50% to 79% decrease in virus-induced CPE compared to control. | Not Specified | [7] |
| NP Biogenesis and Nuclear Import | MDCK cells | Influenza A | Impaired biogenesis and retarded migration of NP to the nucleus. | 400-1000 µg/ml | [5] |
| Antiviral Activity | Cultured MDCK cells | Influenza A and B strains | No significant antiviral activity at non-toxic concentrations. | Up to 200 µg/ml | [6] |
In Vivo Studies
Preclinical studies in animal models, primarily mice and ferrets, have demonstrated the in vivo efficacy of IEPA against a range of influenza viruses. The ferret is considered a gold standard model for influenza research due to the similarities in its response to human infection.[8][9]
| Animal Model | Virus Strain(s) | Treatment Regimen | Observed Protective Effects | Reference |
| Mice | Influenza A(H1N1)2009, A(H3N2), A(H5N1), Influenza B | Not Specified | Reduced mortality, increased average lifespan, reduction of infectious virus titer in lung tissue. | [7] |
| Ferrets | Influenza A(H1N1)pdm09 | 13 mg/kg, once daily, initiated 36 hours post-infection | Accelerated viral clearance from nasal washes starting at day 4 post-infection. |
Clinical Studies
Imidazolyl ethanamide pentandioic acid has undergone clinical trials, primarily in Russia, for the treatment of influenza and other ARVIs. These studies have generally reported positive outcomes in terms of reduction of symptom duration and severity.
A multicenter, randomized, double-blind, placebo-controlled clinical trial investigating the efficacy and safety of IEPA for COVID-19 reported that patients in the IEPA group demonstrated faster clinical recovery by 47.8 hours and quicker alleviation of intoxication and catarrhal symptoms compared to the placebo group. The study also highlighted a good safety profile for the drug.[10]
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing imidazolyl ethanamide pentandioic acid are not consistently available in the reviewed literature. However, based on common methodologies for antiviral testing against influenza virus, the following generalized protocols can be outlined.
In Vitro Antiviral Assay (Generalized Protocol)
This protocol describes a typical plaque reduction assay to determine the antiviral activity of a compound against influenza virus in cell culture.
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Cell Culture: Madin-Darby Canine Kidney (MDCK) or human lung adenocarcinoma (A549) cells are cultured to confluence in 6-well plates.[11]
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Virus Infection: The cell monolayers are washed and then infected with a specific multiplicity of infection (MOI) of the desired influenza virus strain.
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Compound Treatment: Following a virus adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing agarose to restrict virus spread) containing serial dilutions of IEPA or a vehicle control.
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Incubation: Plates are incubated for a period sufficient for plaque formation (typically 48-72 hours).
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Quantification: The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted. The concentration of IEPA that inhibits plaque formation by 50% (IC50) is then calculated.
In Vivo Ferret Model (Generalized Protocol)
This protocol outlines a general procedure for evaluating the efficacy of an antiviral compound in a ferret model of influenza infection.[8][12]
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Animal Acclimatization: Male or female ferrets are acclimatized to the housing conditions.
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Infection: Animals are intranasally inoculated with a specific dose of a pathogenic influenza virus strain.
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Treatment: Treatment with IEPA (e.g., via oral gavage) or a placebo is initiated at a predetermined time point before or after infection.
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Monitoring: Ferrets are monitored daily for clinical signs of illness, including weight loss, changes in body temperature, and activity levels.
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Viral Load Determination: Nasal washes are collected at various time points post-infection to quantify viral shedding, typically by TCID50 (50% tissue culture infectious dose) assay or qRT-PCR.
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Pathology: At the end of the study, animals are euthanized, and lung tissues are collected for viral titration and histopathological examination to assess the extent of inflammation and tissue damage.
Conclusion
Imidazolyl ethanamide pentandioic acid is an antiviral compound with a unique dual mechanism of action that involves enhancing the host's innate interferon response and inhibiting the nuclear import of the influenza virus nucleoprotein. Preclinical studies in animal models have demonstrated its protective effects against various influenza strains. While detailed quantitative in vitro data is not widely available in the English-language literature, clinical studies have suggested its efficacy in reducing the duration and severity of respiratory viral infections in humans. Further research, particularly studies providing detailed quantitative analysis of its in vitro potency and in vivo efficacy against a broader range of respiratory viruses, would be beneficial for a more complete understanding of its therapeutic potential.
References
- 1. What is the mechanism of Ingavirin? [synapse.patsnap.com]
- 2. Measuring Attachment and Internalization of Influenza A Virus in A549 Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide for the Use of the Ferret Model for Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activity of Ingavirin (6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxo-hexanoic Acid) Against Human Respiratory Viruses in in Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro A549 influenza virus infection and PBMC co‐culture assay [bio-protocol.org]
- 12. Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
